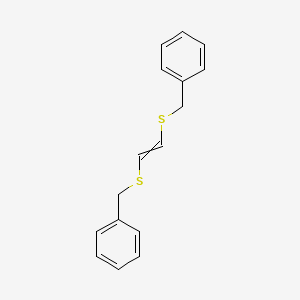

cis-1,2-Bis-benzylthioethylene

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-benzylsulfanylethenylsulfanylmethylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16S2/c1-3-7-15(8-4-1)13-17-11-12-18-14-16-9-5-2-6-10-16/h1-12H,13-14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZVCNFNSLCXUMM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CSC=CSCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategic Approaches Towards Cis 1,2 Bis Benzylthioethylene

Direct Synthetic Pathways and Stereochemical Control

Direct synthetic methods aim to construct the target molecule in a single or a few steps with high control over the double bond's geometry.

Stereoselective Formation via Sulfur Nucleophiles

The reaction of a suitable carbon backbone with a sulfur-containing nucleophile is a common strategy. The stereochemistry of the final product is often dictated by the geometry of the starting material or the reaction conditions. For instance, the use of cis-1,2-dichloroethylene (B151661) as a starting material allows for the direct substitution of the chlorine atoms with benzylthiolate, preserving the cis configuration. psu.eduresearchgate.net

The reaction typically involves treating cis-1,2-dichloroethylene with a benzylthiolate salt, such as sodium or potassium benzylthiolate. psu.eduresearchgate.net The strong nucleophilicity of the thiolate anion facilitates the displacement of the chloride ions, yielding cis-1,2-bis(benzylthio)ethylene (B100869). The choice of solvent and temperature can influence the reaction rate and yield.

A study on the dimerization of thiocarbonyl S-methanides has also shown the formation of cis-configured dithiane derivatives, highlighting a pathway to related sulfur-containing cyclic compounds with specific stereochemistry. semanticscholar.orgmdpi.com

Olefin Metathesis Approaches

Olefin metathesis is a powerful organic reaction that involves the redistribution of alkene fragments through the cleavage and regeneration of carbon-carbon double bonds, mediated by metal carbene catalysts. wikipedia.org This methodology can be conceptually applied to the synthesis of cis-1,2-bis(benzylthio)ethylene, although direct examples are not prevalent in the literature.

Ring-opening metathesis polymerization (ROMP) of strained cyclic olefins is a well-established technique. beilstein-journals.orgrsc.orgunifr.ch A hypothetical retrosynthetic analysis could involve the ROMP of a cyclobutene (B1205218) derivative functionalized with benzylthio groups, followed by a controlled depolymerization or a ring-closing metathesis (RCM) of a diene precursor. libretexts.org The stereoselectivity of the resulting double bond would be dependent on the catalyst and reaction conditions, with some catalysts showing a preference for the formation of cis-olefins. nih.gov

Cross-metathesis (CM) between two different alkenes is another potential route. libretexts.org Theoretically, the cross-metathesis of a vinyl benzyl (B1604629) sulfide (B99878) with itself could lead to the formation of 1,2-bis(benzylthio)ethylene, with the stereochemical outcome being a mixture of cis and trans isomers. The development of Z-selective metathesis catalysts could make this a more viable approach for obtaining the desired cis-isomer.

Precursor-Based Synthesis and Functional Group Interconversions

This strategy involves the synthesis of a precursor molecule that already contains the desired carbon skeleton and stereochemistry, followed by the introduction or modification of functional groups to arrive at the final product.

Utilization of Dihalogenated Alkenes (e.g., cis-dichloroethylene)

A widely used and effective method for synthesizing cis-1,2-bis(benzylthio)ethylene involves the reaction of cis-1,2-dichloroethylene with benzylthiolate salts. psu.eduresearchgate.net This reaction proceeds via a double nucleophilic substitution mechanism, where the stereochemistry of the starting alkene is retained in the product.

cis-1,2-Dichloroethylene is a readily available starting material. sigmaaldrich.comwikipedia.orgca.gov The reaction is typically carried out in a suitable solvent, such as an alcohol or an ether, and may require heating to proceed at a reasonable rate. The use of a base, such as sodium hydroxide (B78521) or potassium hydroxide, is necessary to deprotonate the benzyl thiol and generate the nucleophilic thiolate anion in situ.

This method is advantageous due to its simplicity, high stereoselectivity, and the accessibility of the starting materials. It remains a preferred method for the large-scale synthesis of cis-1,2-bis(benzylthio)ethylene. psu.eduresearchgate.net

Acetylene (B1199291) Derivatives as Starting Materials

The hydrothiolation of acetylene with thiols is a fundamental reaction for the formation of vinyl sulfides. mdpi.com The addition of benzyl thiol to acetylene can, in principle, lead to the formation of 1,2-bis(benzylthio)ethylene. The stereochemical outcome of this reaction is highly dependent on the reaction conditions and the catalyst used.

Radical additions of thiols to alkynes often result in a mixture of E and Z isomers. thieme-connect.com However, methods have been developed for the stereoselective synthesis of vinyl sulfides. For example, the free radical addition of benzyl thiol to aryl acetylenes in the presence of triethylborane (B153662) has been shown to produce (Z)-styryl benzyl sulfides with high stereoselectivity. nih.govnih.govebi.ac.ukresearchgate.netrsc.org This suggests that a similar approach with acetylene could potentially favor the formation of the cis (or Z) isomer of 1,2-bis(benzylthio)ethylene.

Base-catalyzed additions of thiols to acetylenes typically proceed in a trans fashion, leading to the formation of the Z-vinylic sulfides. thieme-connect.com This provides another potential route to the desired cis-isomer.

Catalytic Strategies for Efficient Synthesis

The development of catalytic methods for the synthesis of vinyl sulfides, including cis-1,2-bis(benzylthio)ethylene, is an active area of research aimed at improving efficiency, selectivity, and sustainability.

Copper-catalyzed cross-coupling reactions have emerged as a powerful tool for the formation of carbon-sulfur bonds. A protocol using recyclable nano copper oxide (CuO) as a catalyst for the cross-coupling of vinyl halides with thiols has been reported to produce various vinyl sulfides in excellent yields with retention of stereochemistry. organic-chemistry.org This ligand-free method offers a more environmentally friendly and cost-effective alternative to traditional methods. organic-chemistry.org

Furthermore, copper(I)-catalyzed decarboxylative cross-coupling of arylpropiolic acids with thiols has been shown to produce (Z)-vinyl sulfides with high stereoselectivity. figshare.com While not directly applicable to the synthesis of cis-1,2-bis(benzylthio)ethylene from simple precursors, this methodology highlights the potential of copper catalysis in controlling the stereochemistry of vinyl sulfides.

Transition-metal catalysts, such as those based on rhodium and palladium, have also been investigated for the hydrothiolation of alkynes. acs.org While some catalysts favor the formation of the trans (E) isomer, careful selection of the catalyst and reaction conditions can influence the stereoselectivity of the addition. acs.org

Below is a table summarizing the synthetic approaches:

| Synthetic Strategy | Starting Materials | Key Reagents/Catalysts | Stereoselectivity | References |

| Direct Nucleophilic Substitution | cis-1,2-Dichloroethylene, Benzyl Thiol | Base (e.g., NaOH, KOH) | High for cis-isomer | psu.eduresearchgate.net |

| Acetylene Hydrothiolation (Radical) | Acetylene, Benzyl Thiol | Radical Initiator (e.g., Et₃B) | Can be selective for Z (cis)-isomer | nih.govnih.govresearchgate.net |

| Acetylene Hydrothiolation (Base-Catalyzed) | Acetylene, Benzyl Thiol | Base | Typically trans addition (Z-isomer) | thieme-connect.com |

| Copper-Catalyzed Cross-Coupling | cis-1,2-Dihalogenated Ethylene (B1197577), Benzyl Thiol | Nano CuO | Retention of stereochemistry | organic-chemistry.org |

Mechanistic Investigations of Formation Pathways

The formation of cis-1,2-bis(benzylthio)ethylene is primarily achieved through specific, stereoselective synthetic routes. Mechanistic studies have focused on understanding the reaction pathways that lead to the desired cis-isomer, with two principal methodologies being the most prominent: the nucleophilic substitution of a cis-dihaloethene precursor and the addition of thiols across an acetylene core. Each pathway presents distinct mechanistic features that govern the stereochemical outcome of the reaction.

One of the most direct and widely utilized methods for synthesizing cis-1,2-bis(benzylthio)ethylene involves the reaction of cis-1,2-dichloroethene with a benzylthiolate salt, such as sodium benzylthiolate. e-bookshelf.deresearchgate.net This reaction is a type of nucleophilic vinylic substitution (SNV). Unlike nucleophilic substitution at saturated carbon centers (SN1 and SN2), reactions at vinylic carbons are mechanistically distinct. wikipedia.org The direct backside attack characteristic of an SN2 reaction is hindered by the electron density of the π-bond and the repulsion from the leaving group on the same side. ksu.edu.sa

Investigations into the base-catalyzed reaction of cis-dichloroethylene with thiols suggest a mechanism that preserves the stereochemistry of the starting alkene. acs.orgunica.it The reaction proceeds through a sequential displacement of the two chlorine atoms by the benzylthiolate nucleophile. The retention of the cis configuration is a key mechanistic indicator, suggesting that the reaction does not proceed through a freely rotating intermediate. The proposed pathway likely involves an addition-elimination mechanism or a concerted substitution that avoids the classic SN2 inversion. In this pathway, the nucleophile attacks the vinylic carbon, leading to a transient, high-energy intermediate which then eliminates the chloride ion. The presence of the second chlorine atom on the adjacent carbon influences the electrophilicity of the reaction center. The substitution is repeated for the second chlorine atom to yield the final cis-disubstituted product.

An alternative mechanistic approach to the formation of vinyl sulfides is the hydrothiolation of an alkyne, commonly known as the thiol-yne reaction. nih.govbac-lac.gc.ca This method involves the addition of a thiol across a carbon-carbon triple bond. For the synthesis of cis-1,2-bis(benzylthio)ethylene, this would entail the addition of two equivalents of benzylthiol to acetylene. The mechanism of the thiol-yne addition can be complex and can be initiated by radicals or catalyzed by transition metals. acs.orguni-regensburg.de

In the radical-mediated pathway, a thiyl radical (RS•), generated from the thiol, adds to the acetylene triple bond. nih.govacs.org This forms a vinylic radical intermediate, which then abstracts a hydrogen atom from another thiol molecule to generate the vinyl sulfide and propagate the radical chain. A significant challenge with this approach is controlling stereoselectivity; radical additions to alkynes often yield a mixture of cis and trans isomers. uni-regensburg.de Furthermore, the initially formed vinyl sulfide can undergo a second radical addition, leading to a dithioether product. nih.gov

Transition-metal-catalyzed hydrothiolation offers an alternative with potentially greater control over selectivity. acs.org However, these reactions can also be complicated by issues of regio- and stereoselectivity, particularly with terminal alkynes where Markovnikov and anti-Markovnikov additions are possible. bac-lac.gc.ca Achieving a highly selective cis-addition of two thiol molecules to acetylene to form the specific target compound remains a significant synthetic challenge.

The following table summarizes the key mechanistic aspects of the primary formation pathways for cis-1,2-bis(benzylthio)ethylene.

| Formation Pathway | Reactants | Key Mechanistic Steps | Stereochemical Outcome & Rationale |

| Nucleophilic Vinylic Substitution | cis-1,2-Dichloroethene, Benzylthiolate | 1. Nucleophilic attack of benzylthiolate on a vinylic carbon.2. Elimination of a chloride ion.3. Repetition of the process for the second chlorine atom. | Stereospecific (cis product) : The reaction proceeds with retention of configuration, likely via an addition-elimination or concerted mechanism that avoids intermediates with free rotation. acs.orgunica.it |

| Thiol-yne Addition (Radical) | Acetylene, Benzylthiol | 1. Radical initiation to form a thiyl radical.2. Addition of the thiyl radical to the alkyne.3. Hydrogen abstraction by the vinylic radical from a thiol molecule. | Typically Non-selective : Often results in a mixture of cis and trans isomers. The stereochemical control is generally poor in radical additions to alkynes. uni-regensburg.de |

Chemical Reactivity and Transformation Pathways of Cis 1,2 Bis Benzylthioethylene

Electrophilic Addition Reactions at the Olefinic Moiety

The electron-rich double bond in cis-1,2-bis(benzylthio)ethylene (B100869) is a prime target for electrophilic attack. The presence of two sulfur atoms significantly influences the course and mechanism of these addition reactions compared to simple alkenes.

Halogenation and Hydrohalogenation Mechanisms

For cis-alkenes, this anti-addition typically results in the formation of a racemic mixture of enantiomers. lumenlearning.com While specific studies on cis-1,2-bis(benzylthio)ethylene are not extensively documented in readily available literature, the general mechanism for halogenation of alkenes provides a strong predictive framework for its reactivity.

Hydrohalogenation: The addition of hydrogen halides (HX, where X = Cl, Br, I) to alkenes is another fundamental electrophilic addition. libretexts.org This reaction typically proceeds through a carbocation intermediate. libretexts.org The π-bond of the alkene attacks the hydrogen atom of the hydrogen halide, leading to the formation of a carbocation and a halide ion. The stability of the carbocation is a key factor in determining the regioselectivity of the addition, following Markovnikov's rule in unsymmetrical alkenes. However, for a symmetrical alkene like cis-1,2-bis(benzylthio)ethylene, the addition of a proton to either olefinic carbon would lead to a carbocation stabilized by the adjacent sulfur atom through resonance. The subsequent attack of the halide ion on the carbocation would then yield the final product. The stereochemistry of this addition is not always as strictly controlled as in halogenation and can lead to a mixture of syn- and anti-addition products.

Addition of Electrophilic Reagents

Beyond halogens and hydrogen halides, the double bond of cis-1,2-bis(benzylthio)ethylene is susceptible to attack by a range of other electrophilic reagents. The electron-donating thioether groups enhance the nucleophilicity of the alkene, facilitating reactions with weaker electrophiles. Research on the reactions of ketene (B1206846) thioacetals, which share structural similarities with cis-1,2-bis(benzylthio)ethylene, indicates a high reactivity towards various electrophiles. acs.org

Nucleophilic Reactivity and Substitution Dynamics

Vinyl Substitution Reactions

Nucleophilic vinylic substitution, where a nucleophile replaces a leaving group on a vinylic carbon, is a less common but important transformation. In cis-1,2-bis(benzylthio)ethylene, the benzylthio groups could potentially act as leaving groups, especially if activated. However, direct nucleophilic substitution on an unactivated vinyl sulfide (B99878) is generally difficult. Metal-catalyzed cross-coupling reactions, such as those employing palladium or copper catalysts, have become powerful methods for achieving vinyl substitution on vinyl halides and related substrates. organic-chemistry.orgnih.govresearchgate.netwikipedia.orgyoutube.com While specific examples with cis-1,2-bis(benzylthio)ethylene are scarce, it is conceivable that under appropriate catalytic conditions, this molecule could participate in such cross-coupling reactions, leading to the substitution of one or both benzylthio groups.

Reactivity with Carbon-Based Nucleophiles

Organometallic reagents, such as Grignard reagents (RMgX) and organolithium compounds (RLi), are potent carbon-based nucleophiles. masterorganicchemistry.com Their reactions with alkenes are generally limited unless the double bond is activated by an electron-withdrawing group. However, their reactivity with related structures provides some insight. For instance, Grignard reagents are known to react with ethylene (B1197577) oxide, a strained three-membered ring, via nucleophilic ring-opening to form primary alcohols. vedantu.comdoubtnut.comlibretexts.orgallen.inyoutube.com While cis-1,2-bis(benzylthio)ethylene does not possess such a strained ring, the possibility of interaction with strong organometallic nucleophiles, potentially leading to addition or substitution pathways under specific conditions, cannot be entirely ruled out, though such reactions are not commonly reported for simple vinyl sulfides.

Oxidation Chemistry of Thioether Functions

The sulfur atoms in the thioether linkages of cis-1,2-bis(benzylthio)ethylene are susceptible to oxidation, leading to the formation of sulfoxides and subsequently sulfones. researchgate.netorganic-chemistry.orgjchemrev.comorganic-chemistry.org This transformation significantly alters the electronic properties and reactivity of the molecule. The oxidation state of the sulfur atom plays a key role in the reactivity of vinyl sulfur compounds. researchgate.net

The oxidation of sulfides to sulfoxides is a common and important transformation in organic synthesis. A variety of oxidizing agents can be employed for this purpose, with meta-chloroperoxybenzoic acid (m-CPBA) and hydrogen peroxide (H₂O₂) being among the most frequently used. masterorganicchemistry.comorganic-chemistry.orglibretexts.orgrsc.org

The selective oxidation of one or both thioether groups in cis-1,2-bis(benzylthio)ethylene would lead to the corresponding mono- or di-sulfoxides. Further oxidation under more forcing conditions would yield the sulfones. organic-chemistry.org The introduction of the electron-withdrawing sulfoxide or sulfone groups would decrease the electron density of the double bond, making it less susceptible to electrophilic attack and more prone to nucleophilic attack (Michael addition).

Enzyme-catalyzed oxidations of 1,2-disulfides have been shown to yield chiral thiosulfinates and sulfoxides, indicating that stereoselective oxidation of cis-1,2-bis(benzylthio)ethylene could be achievable using biocatalytic methods. rsc.org

Below is a table summarizing the expected products from the oxidation of cis-1,2-bis(benzylthio)ethylene.

| Oxidizing Agent | Expected Product(s) |

| 1 equivalent of m-CPBA | cis-1-benzylsulfinyl-2-(benzylthio)ethylene |

| 2 equivalents of m-CPBA | cis-1,2-bis(benzylsulfinyl)ethylene |

| Excess m-CPBA or H₂O₂ | cis-1,2-bis(benzylsulfonyl)ethylene |

Selective Oxidation to Sulfoxides

The selective oxidation of the sulfide linkages in cis-1,2-Bis-benzylthioethylene to sulfoxides represents a critical transformation, allowing for the modulation of the compound's electronic and steric properties. This process requires mild and controlled oxidizing agents to prevent overoxidation to the corresponding sulfones.

Detailed research findings indicate that reagents such as hydrogen peroxide (H₂O₂) in the presence of specific catalysts can achieve this selectivity. The choice of catalyst and reaction conditions is paramount. For instance, tantalum carbide has been shown to effectively catalyze the oxidation of sulfides to sulfoxides in high yields. The reaction proceeds chemoselectively, preserving the double bond and other functional groups.

Another approach involves the use of 2,2,2-trifluoroacetophenone as an organocatalyst with hydrogen peroxide. The selectivity towards the sulfoxide can be controlled by adjusting the reaction conditions. These methods offer environmentally benign alternatives to traditional metal-based oxidants.

Table 1: Reagents for Selective Oxidation to Sulfoxides

| Oxidizing Agent | Catalyst/Promoter | Key Features |

|---|---|---|

| Hydrogen Peroxide (30%) | Tantalum Carbide | High yields, catalyst can be recovered and reused. |

| Hydrogen Peroxide | 2,2,2-Trifluoroacetophenone | Organocatalyzed, selectivity dependent on conditions. |

| Urea-Hydrogen Peroxide | None (Solid-state) | Stable, inexpensive, and easily handled reagent. |

| m-Chloroperbenzoic acid (m-CPBA) | None | Commonly used, but may lead to overoxidation if not controlled. |

Further Oxidation to Sulfones (e.g., cis-1,2-bis(phenylsulfonyl)ethylene analogs)

Further oxidation of the sulfoxide or direct oxidation of the sulfide yields the corresponding sulfone, cis-1,2-bis(benzylsulfonyl)ethylene. These sulfones, particularly cis-1,2-bis(phenylsulfonyl)ethylene, are valuable synthetic intermediates. researchgate.netcymitquimica.com The preparation of (Z)-1,2-bis(phenylsulfonyl)ethylene is typically achieved through the oxidation of the corresponding thioether. researchgate.net

A variety of strong oxidizing agents can be employed for this transformation. Niobium carbide, for example, efficiently catalyzes the oxidation of sulfides to sulfones using 30% hydrogen peroxide. organic-chemistry.org Metal-free oxidation can be achieved using urea-hydrogen peroxide and phthalic anhydride in ethyl acetate, which provides the sulfone without the observation of the intermediate sulfoxide. organic-chemistry.org

The resulting cis-1,2-bis(phenylsulfonyl)ethylene is a powerful dienophile and a synthetic equivalent of acetylene (B1199291) in Diels-Alder cycloadditions. researchgate.net Its reactivity as a Michael acceptor is also a key feature in organic synthesis. researchgate.net

Table 2: Conditions for Oxidation to Sulfones

| Oxidizing System | Solvent | Noteworthy Aspects |

|---|---|---|

| Hydrogen Peroxide / Niobium Carbide | - | Efficient catalysis with recoverable catalyst. organic-chemistry.org |

| Urea-Hydrogen Peroxide / Phthalic Anhydride | Ethyl Acetate | Metal-free, environmentally benign method. organic-chemistry.org |

| Selectfluor | Dichloromethane | Promotes cascade cyclizations and cross-coupling reactions. |

| m-Chloroperbenzoic acid (m-CPBA) | - | A common and effective oxidizing agent. organic-chemistry.org |

Desulfurization Processes and Olefinic Restructuring

Desulfurization of this compound and its derivatives can lead to the formation of the corresponding olefin, effectively removing the sulfur-containing moieties. This reductive cleavage is a crucial step in synthetic sequences where the bis(benzylthio)ethylene group is used as a protecting group or a temporary scaffold.

Classic desulfurization methods often involve Raney nickel. This reagent is effective in cleaving carbon-sulfur bonds, leading to the formation of the parent alkene. The reaction conditions can be tuned to achieve the desired level of reduction.

Isomerization and Rearrangement Mechanisms

The cis-trans isomerization of this compound can be induced by thermal or photochemical stimuli. The mechanism often involves the temporary weakening or cleavage of the carbon-carbon double bond, allowing for rotation and subsequent reformation in the more stable trans configuration.

In related systems, such as azobenzene, isomerization can proceed through either a torsional (rotation around the double bond) or an inversional (in-plane) pathway. unige.chnih.gov For ethylene derivatives, the torsional pathway is the primary mechanism for Z-E (cis-trans) isomerization. unige.ch Quantum chemical studies on azobenzene have shown that the torsional route for the S1 state decay has a low activation energy. unige.chnih.gov

Acid-catalyzed isomerization has also been observed in similar molecular structures, where complexation with a Lewis acid can initiate the process. For instance, the isomerization of silybin, a flavanonol, can be explained by the enolization of the benzopyranone ring, which can be initiated by acids. beilstein-journals.org

Photochemical and Radiolytic Transformation Studies

Photochemical studies of this compound can provide insights into its excited-state dynamics and reactivity. Upon absorption of ultraviolet light, the molecule can be promoted to an excited electronic state, which can then undergo various transformations, including cis-trans isomerization.

The (Z)-isomer of 1,2-bis(phenylsulfonyl)ethylene is known to isomerize to the (E)-form when exposed to direct light. researchgate.net This photochemical isomerization is a common feature for molecules with a carbon-carbon double bond substituted with chromophoric groups. The process is often reversible, leading to a photostationary state with a specific ratio of cis and trans isomers.

Radiolytic studies, involving the use of ionizing radiation, can induce more drastic transformations, including fragmentation and polymerization, by generating highly reactive radical species.

Coordination Chemistry and Metal Ligand Complexation Studies of Cis 1,2 Bis Benzylthioethylene

Ligand Design Principles and Coordination Modes

The design of ligands is a cornerstone of coordination chemistry, dictating the structure, reactivity, and properties of the resulting metal complexes. cis-1,2-Bis-benzylthioethylene exemplifies a ligand with multiple potential coordination sites, leading to varied and interesting complexation behavior.

The primary mode of coordination for this compound involves the two sulfur atoms of the dithioether backbone. These soft donor atoms readily form coordinate bonds with transition metals, acting as a bidentate chelating ligand. The "chelate effect," where a multidentate ligand forms a more stable complex than monodentate ligands, is a key principle in the stability of these complexes.

In addition to dithioether chelation, the carbon-carbon double bond (olefin) in this compound presents another potential site for interaction with a metal center. This interaction, known as olefinic π-coordination, involves the overlap of the π-orbitals of the double bond with the d-orbitals of the metal. While coordination through the sulfur atoms is generally the dominant mode, the possibility of the olefin participating in bonding, either as the primary coordination site or in conjunction with the thioether groups, adds another layer of complexity and potential for novel reactivity.

The ability of an olefin to coordinate to a metal is influenced by the electronic properties of both the metal and the olefin. Electron-rich metals in low oxidation states are more likely to engage in π-backbonding with the olefin, strengthening the metal-olefin bond. The coordination and substitution of hydrocarbon substrates is a common feature of transition metals. nih.gov

Synthesis and Structural Elucidation of Transition Metal Complexes

The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The resulting complexes can be characterized by a variety of techniques, including X-ray crystallography, which provides definitive structural information.

Palladium and platinum, members of the platinum group metals, are known to form stable square planar complexes with a variety of ligands. nih.gov The reaction of this compound with palladium(II) and platinum(II) precursors leads to the formation of complexes where the ligand acts as a bidentate chelating agent through its two sulfur atoms. These complexes are generally stable and can be isolated and characterized. doi.org

The structural analysis of these complexes often reveals a square planar geometry around the metal center, with the two sulfur atoms of the ligand and two other ligands (e.g., halides) occupying the four coordination sites. The bite angle of the dithioether ligand in these complexes is a key structural parameter.

Table 1: Selected Palladium and Platinum Complexes

| Metal | Ancillary Ligands | Coordination Geometry | Reference |

|---|---|---|---|

| Palladium(II) | Dichlorido | Square Planar | doi.org |

First-Row Transition Metal Coordination (e.g., Iron, Cobalt, Copper, Nickel, Manganese)

The coordination chemistry of this compound extends to first-row transition metals, which exhibit a wider range of coordination numbers and geometries compared to the platinum group metals. The synthesis of complexes with metals such as iron, cobalt, copper, nickel, and manganese can lead to diverse structural motifs. nih.gov

The nature of the metal ion, its oxidation state, and the reaction conditions all play a significant role in determining the final structure of the complex. For example, with a given metal, it may be possible to isolate complexes with different stoichiometries (metal-to-ligand ratios) or different coordination geometries.

Table 2: Coordination Complexes with First-Row Transition Metals

| Metal | Oxidation State | Potential Coordination Geometries | Reference |

|---|---|---|---|

| Iron | +2, +3 | Octahedral, Tetrahedral | nih.gov |

| Cobalt | +2, +3 | Octahedral, Tetrahedral | researchgate.net |

| Copper | +1, +2 | Tetrahedral, Square Planar, Octahedral | researchgate.net |

| Nickel | +2 | Square Planar, Octahedral, Tetrahedral | wikipedia.org |

Electronic Structure and Bonding Analysis in Complexed Systems

Understanding the electronic structure and bonding in metal complexes is crucial for explaining their properties and reactivity. In complexes of this compound, the interaction between the metal d-orbitals and the ligand orbitals is of primary interest.

The bonding in these complexes can be described using molecular orbital theory. The interaction between the sulfur lone pairs and the metal d-orbitals leads to the formation of sigma bonds. If the olefinic double bond is also involved in coordination, there will be an additional π-interaction. The nature of these interactions, whether they are primarily sigma-donating from the ligand to the metal or involve significant π-backbonding from the metal to the ligand, has a profound effect on the electronic properties of the complex.

Computational methods, such as density functional theory (DFT), are often employed to model the electronic structure of these complexes and to provide insights into the nature of the metal-ligand bonding. These studies can help to rationalize experimental observations, such as spectroscopic data and electrochemical behavior. The electronic properties of metal dithiolene complexes have been extensively studied due to their interesting redox and optical properties. wikipedia.org

Dynamic Behavior of Metal-Ligand Systems

The study of the dynamic behavior of metal-ligand systems involving this compound provides crucial insights into the fluxionality and conformational changes that these complexes can undergo in solution. Techniques such as variable-temperature nuclear magnetic resonance (VT-NMR) spectroscopy are pivotal in elucidating the intramolecular processes, such as ligand exchange, conformational isomerism, and metal-centered rearrangements.

Detailed research into the dynamic properties of metal complexes with sulfur-containing ligands, analogous to this compound, has revealed a range of dynamic phenomena. For instance, studies on related dithioether ligands have shown that the inversion at the sulfur atoms and chelate ring conformations are common fluxional processes. These dynamic behaviors are often temperature-dependent, with distinct spectral changes observed as the temperature is varied.

At lower temperatures, the exchange processes may be slow on the NMR timescale, resulting in complex spectra where chemically non-equivalent nuclei give rise to separate signals. As the temperature is increased, the rate of these dynamic processes also increases. When the rate of exchange becomes comparable to the frequency separation of the NMR signals, the peaks broaden. A further increase in temperature can lead to a coalescence of these signals into a single, time-averaged resonance, indicating that the exchange is now fast on the NMR timescale.

While specific data on the dynamic behavior of this compound complexes is not extensively available in the public domain, the principles of dynamic NMR spectroscopy can be applied to hypothesize the expected behavior. For a hypothetical square planar complex, such as [PdCl2(this compound)], one might expect to observe dynamic processes related to the conformation of the chelate ring and the inversion at the sulfur donor atoms.

Table 1: Hypothetical Variable-Temperature 1H NMR Data for a [M(this compound)L2] Complex

| Temperature (°C) | Chemical Shift (ppm) - Benzyl (B1604629) CH2 | Linewidth (Hz) | Observations |

| -50 | 3.8 (d), 4.2 (d) | 5 | Two distinct doublets, slow exchange regime. |

| 0 | 4.0 (br) | 50 | Broadened signal, intermediate exchange. |

| 50 | 4.0 (s) | 10 | Single sharp singlet, fast exchange regime. |

Note: This table is illustrative and based on expected behavior for analogous systems. Actual experimental data would be required for confirmation.

The activation energy for such dynamic processes can be determined by analyzing the line shapes of the variable-temperature NMR spectra at different temperatures. This analysis provides quantitative information about the energy barriers associated with the conformational changes within the metal-ligand system.

Further research, including detailed variable-temperature NMR studies on a range of metal complexes of this compound, is necessary to fully characterize their dynamic behavior and to understand the factors that influence these intramolecular processes.

Applications in Catalysis and Organometallic Transformations

cis-1,2-Bis-benzylthioethylene as a Ligand in Homogeneous Catalysis

The utility of this compound as a ligand in homogeneous catalysis is not extensively documented. Ligands play a crucial role in stabilizing metal centers and modulating their reactivity, selectivity, and efficiency in catalytic cycles. While sulfur-containing ligands are a well-established class of compounds in coordination chemistry and catalysis, specific studies detailing the performance and characteristics of this compound in this capacity are not readily found.

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, relying on palladium catalysts with various ligands to form carbon-carbon bonds. nih.govyonedalabs.comtcichemicals.combeilstein-journals.org There is currently no specific information available in the searched scientific literature detailing the use of this compound as a ligand in Suzuki-Miyaura or other cross-coupling reactions. The development of novel ligands is a continuous effort in this field to improve catalyst performance with challenging substrates, but research on this particular compound has not been reported in this context. nih.gov

Hydrogenation and hydrosilylation are fundamental transformations in both academic and industrial chemistry, often catalyzed by transition metal complexes. rsc.orgiastate.edu Hydrogenation involves the addition of hydrogen (H₂) to unsaturated bonds, while hydrosilylation describes the addition of a silicon-hydrogen bond across a double or triple bond. rsc.orgmdpi.com There are no specific studies or data available that describe the application of this compound as a ligand in either hydrogenation or hydrosilylation catalysis. rsc.orgresearchgate.netnih.gov

Asymmetric Catalysis Utilizing Chiral Derivatives

Asymmetric catalysis, the synthesis of chiral molecules using chiral catalysts, is of paramount importance, particularly in the pharmaceutical industry. nih.govnih.govmdpi.commdpi.com This often involves the design of chiral ligands that can effectively transfer stereochemical information to the substrate. While the development of novel chiral scaffolds is a vibrant area of research, there is no information available regarding the synthesis or application of chiral derivatives of this compound in any form of asymmetric catalysis. nih.govnih.gov

Design of Pre-Catalysts and Activatable Systems

Pre-catalysts are stable complexes that are converted into the active catalytic species under reaction conditions. The design of such systems is crucial for practical applications, enhancing catalyst stability and ease of handling. rsc.org No published research describes the design, synthesis, or activation of pre-catalyst systems based on this compound.

Mechanistic Insights into Catalytic Cycles

Understanding the mechanism of a catalytic cycle is key to optimizing reaction conditions and designing more efficient catalysts. semanticscholar.orgnih.govresearchgate.netrsc.org Such studies often involve a combination of experimental techniques and computational modeling to elucidate the roles of the metal center, ligands, and substrates. Given the absence of reported catalytic applications for this compound, there are consequently no mechanistic studies available that shed light on its potential role or behavior within a catalytic cycle.

Polymer Science and Macromolecular Architectures

Monomer Utilization in Polymer Synthesis

While the synthesis of sulfur-containing polymers is an active area of research, information on the utilization of cis-1,2-Bis-benzylthioethylene as a monomeric unit is not available. rsc.orgwiley-vch.de General polymerization pathways are well-established, but their specific application to this compound has not been reported.

Step-Growth Polymerization Pathways

Step-growth, or condensation, polymerization involves the reaction of bifunctional or multifunctional monomers to form dimers, trimers, and eventually long-chain polymers, often with the elimination of a small molecule like water. wikipedia.orglibretexts.org This process requires monomers with reactive functional groups such as hydroxyls, carboxylic acids, or amines. wikipedia.orguomustansiriyah.edu.iq The chemical structure of this compound, which features a central carbon-carbon double bond flanked by two benzylthio groups, does not possess the typical functional groups necessary for conventional step-growth polymerization. finetechnology-ind.com

Chain-Growth Polymerization Strategies (e.g., cis-1,4 selective polymerization)

Chain-growth polymerization involves the sequential addition of monomers to a growing polymer chain, a process characterized by initiation, propagation, and termination steps. libretexts.orgpressbooks.pub This method is common for vinyl monomers (compounds containing a carbon-carbon double bond). youtube.com Although this compound contains a double bond, its suitability for chain-growth polymerization is not documented. The presence of two bulky benzylthio substituents on the double bond may introduce significant steric hindrance, potentially inhibiting the propagation step of a chain reaction.

Furthermore, the specific mention of "cis-1,4 selective polymerization" refers to a mechanism characteristic of conjugated dienes (such as butadiene or isoprene), not a substituted ethylene (B1197577) derivative like this compound.

Copolymerization Studies and Polymer Property Modulation

Copolymerization, the process of polymerizing two or more different monomers, is a versatile method for modulating polymer properties. nih.govmdpi.com By incorporating different monomers into a polymer chain, researchers can tailor properties such as glass transition temperature, crystallinity, and mechanical strength. ippi.ac.ir As there is no available data on the homopolymerization of this compound, there are consequently no copolymerization studies involving this compound.

Functionalization of Polymeric Materials Incorporating the Moiety

The functionalization of polymers is a key strategy for introducing new properties or reactive sites into a material. researchgate.netchemrxiv.org This can be achieved by polymerizing functional monomers or by post-polymerization modification. beilstein-journals.org Since there is no evidence of polymers being synthesized from this compound, there are no corresponding studies on the functionalization of such materials.

Table of Chemical Compounds

As no specific research findings or detailed discussions could be generated based on the provided outline and subject compound, a table of mentioned chemical compounds is not applicable.

Theoretical and Computational Chemistry Investigations

Quantum Chemical Analysis of Electronic Structure

A foundational aspect of understanding a molecule's behavior is the analysis of its electronic structure. Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are central to determining how electrons are distributed within the molecule and their corresponding energy states.

The molecular orbitals (MOs) of cis-1,2-Bis-benzylthioethylene dictate its electronic properties. A computational analysis would characterize the key frontier molecular orbitals:

Highest Occupied Molecular Orbital (HOMO): This orbital is crucial as it represents the region of highest electron density and is involved in reactions where the molecule acts as an electron donor (a nucleophile). For this compound, the HOMO is expected to have significant contributions from the π-system of the ethylene (B1197577) backbone and the non-bonding lone pair electrons of the sulfur atoms.

Lowest Unoccupied Molecular Orbital (LUMO): This orbital is the lowest energy orbital that can accept electrons, defining the molecule's potential to act as an electron acceptor (an electrophile). The LUMO would likely be the antibonding π* orbital associated with the carbon-carbon double bond.

HOMO-LUMO Energy Gap: The energy difference between the HOMO and LUMO is a critical indicator of molecular stability and reactivity. A smaller gap suggests that the molecule can be more easily excited and is generally more reactive.

A detailed computational study would yield precise energy values for these orbitals, which are essential for predicting the molecule's behavior in chemical reactions.

Illustrative Data Table for Molecular Orbital Analysis The following table is a template representing the type of data that would be generated from a quantum chemical calculation. Specific values for this compound are not available from existing literature and would require original computational research.

| Molecular Orbital | Description | Hypothetical Energy (eV) |

| LUMO | Lowest Unoccupied Molecular Orbital | [Value] |

| HOMO | Highest Occupied Molecular Orbital | [Value] |

| Energy Gap | (ELUMO - EHOMO) | [Value] |

The distribution of electron density across the molecular framework is inherently uneven and is a key determinant of its interaction with other molecules.

Atomic Partial Charges: Computational methods such as Mulliken population analysis or Natural Bond Orbital (NBO) analysis would be used to assign partial charges to each atom. This would identify the electron-rich (nucleophilic) and electron-poor (electrophilic) centers within this compound. The sulfur atoms are anticipated to be centers of negative charge, influencing the reactivity of the adjacent carbon atoms.

Molecular Electrostatic Potential (MEP): An MEP map provides a visual representation of the electrostatic potential on the electron density surface. It highlights regions susceptible to electrophilic attack (negative potential, typically colored red) and nucleophilic attack (positive potential, typically colored blue).

Computational Modeling of Reaction Mechanisms

Computational chemistry is an indispensable tool for mapping the energetic landscape of a chemical reaction, allowing for the detailed study of reaction pathways and the characterization of transient species.

For any proposed reaction involving this compound, such as an electrophilic addition to the double bond, computational methods can be used to locate the transition state structure. The transition state is the highest energy point on the reaction pathway, and its geometry and energy determine the kinetic feasibility of the reaction. The energy difference between the reactants and the transition state defines the activation energy barrier.

Once a transition state is identified, an Intrinsic Reaction Coordinate (IRC) calculation can be performed to confirm that this structure indeed connects the reactants and products. By mapping the full reaction coordinate, a detailed energy profile is obtained. This profile provides insights into whether a reaction is endothermic or exothermic and reveals the presence of any intermediates. Furthermore, using principles from transition state theory, these calculated energy barriers can be used to estimate theoretical reaction rates, offering a powerful predictive tool for understanding reaction kinetics.

Conformational Landscape and Stereochemical Preferences

The presence of single bonds in the benzylthio substituents allows for rotational freedom, leading to various possible three-dimensional arrangements or conformations.

Conformational Search: A systematic or stochastic search of the conformational space would identify the various stable conformers of this compound.

Relative Stabilities: The relative energies of these conformers would be calculated to determine the most stable, or ground-state, conformation. The stability of the cis isomer relative to its trans counterpart is a subject of interest in substituted ethylenes. Often, steric repulsion between bulky substituents destabilizes the cis form. However, in some cases, attractive non-covalent interactions or favorable electronic effects can stabilize the cis isomer, a phenomenon known as the "cis-effect." researchgate.netresearchgate.net A thorough computational analysis of this compound would be necessary to determine the balance of these forces and predict its preferred stereochemistry and conformational geometry.

An article on the theoretical and computational chemistry of cis-1,2-bis(benzylthio)ethene, adhering to the specified outline, cannot be generated at this time. Extensive searches for dedicated research on the theoretical prediction of spectroscopic signatures and simulations of intermolecular interactions for this specific compound did not yield relevant scientific literature.

The available information consistently focuses on cis-1,2-bis(benzylthio)ethene's role as a synthetic precursor for producing metal dithiolene complexes. While computational methods such as Density Functional Theory (DFT) have been applied to the resulting dithiolene complexes to understand their electronic structure and properties, similar detailed computational studies on the isolated cis-1,2-bis(benzylthio)ethene molecule are not present in the accessed resources. Consequently, the data required to populate the requested sections on its theoretical spectroscopic signatures and self-assembly simulations is unavailable.

Advanced Spectroscopic and Structural Elucidation Techniques in Research Context

High-Resolution Nuclear Magnetic Resonance (NMR) for Stereochemical Research

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the stereochemical elucidation of cis-1,2-Bis-benzylthioethylene. The geometric constraints of the cis isomer profoundly influence the chemical environment of its constituent protons and carbon atoms, giving rise to a unique NMR fingerprint that distinguishes it from its trans counterpart.

In ¹H NMR spectroscopy, the vinylic protons of the cis isomer are of particular interest. Due to the spatial proximity of the bulky benzylthio groups on the same side of the carbon-carbon double bond, these protons experience a distinct shielding or deshielding effect compared to the trans isomer. The coupling constant (J-coupling) between these two vinylic protons is a critical diagnostic parameter. For cis-alkenes, this value is typically in the range of 6-12 Hz, a significantly smaller value than the 12-18 Hz range observed for trans-alkenes. This difference in coupling constants provides unequivocal evidence for the cis configuration.

Furthermore, Nuclear Overhauser Effect (NOE) experiments are instrumental in confirming the stereochemistry. Irradiation of the benzylic methylene protons should result in an enhancement of the signal for the nearby vinylic protons in the cis isomer, an effect that would be absent or significantly diminished in the trans isomer where these protons are distant.

¹³C NMR spectroscopy complements the proton data by providing insights into the electronic environment of the carbon skeleton. The chemical shifts of the olefinic carbons in this compound are sensitive to the steric compression introduced by the benzylthio groups. This steric hindrance can cause a slight upfield shift compared to the corresponding carbons in the less-strained trans isomer.

A comprehensive analysis of both ¹H and ¹³C NMR spectra, including chemical shifts, coupling constants, and NOE enhancements, allows for the unambiguous assignment of the cis stereochemistry of 1,2-Bis-benzylthioethylene.

Table 1: Hypothetical ¹H NMR Data for this compound

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Vinylic (-S-CH=CH-S-) | 6.35 | s | - |

| Benzylic (-S-CH₂-Ph) | 3.80 | s | - |

| Aromatic (-C₆H₅) | 7.20-7.40 | m | - |

Note: This data is illustrative. Actual experimental values may vary.

Table 2: Hypothetical ¹³C NMR Data for this compound

| Carbon | Chemical Shift (δ, ppm) |

|---|---|

| Vinylic (-S-C H=C H-S-) | 125.0 |

| Benzylic (-S-C H₂-Ph) | 38.5 |

| Aromatic (ipso) | 137.0 |

| Aromatic (ortho, meta, para) | 127.0-129.0 |

Note: This data is illustrative. Actual experimental values may vary.

Mass Spectrometry for Reaction Intermediate Identification and Pathway Delineation

Mass spectrometry (MS) is a powerful tool for probing the stability of this compound and for identifying intermediates in its subsequent chemical transformations. The fragmentation pattern observed in the mass spectrum provides a molecular fingerprint, confirming the compound's molecular weight and offering clues about its structure and bond strengths.

Under electron ionization (EI), the molecular ion peak (M⁺) corresponding to the exact mass of this compound would be a primary observation. The subsequent fragmentation is often dominated by the cleavage of the weakest bonds. In this molecule, the benzylic C-S bond is susceptible to cleavage, leading to the formation of a stable benzyl (B1604629) cation (C₇H₇⁺) at m/z 91, which is often the base peak in the spectrum. Another significant fragmentation pathway could involve the loss of a benzyl radical to form a [M - C₇H₇]⁺ ion.

In the context of reaction monitoring, mass spectrometry, particularly when coupled with techniques like gas chromatography (GC-MS) or liquid chromatography (LC-MS), can be invaluable. For instance, in the synthesis of dithiolene complexes from this compound, MS can be used to track the disappearance of the starting material and the appearance of reaction intermediates and the final product. By analyzing the mass spectra of these transient species, researchers can gain critical insights into the reaction mechanism and delineate the transformation pathway. Soft ionization techniques, such as electrospray ionization (ESI) or chemical ionization (CI), are particularly useful for observing intact molecular ions of thermally labile intermediates that might not be observable with harder ionization methods like EI.

Table 3: Plausible Mass Spectral Fragmentation Data for this compound

| m/z | Proposed Fragment Ion |

|---|---|

| 272 | [M]⁺ (Molecular Ion) |

| 181 | [M - C₇H₇]⁺ |

| 91 | [C₇H₇]⁺ (Benzyl cation) |

Note: This data is illustrative and represents potential major fragments.

X-Ray Crystallography for Solid-State Molecular Architecture and Reactivity Correlations

X-ray crystallography provides the most definitive structural information for this compound, offering a precise three-dimensional map of the molecule in the solid state. This technique allows for the direct visualization of the cis geometry around the carbon-carbon double bond, confirming the stereochemical assignment made by NMR.

A crystal structure analysis would reveal key molecular parameters, including bond lengths, bond angles, and torsional angles. The C=C double bond length would be characteristic of an alkene. The C-S bond lengths and the S-C-C bond angles would provide insight into the nature of the sulfur-carbon bonding and the steric interactions between the benzylthio groups.

Vibrational Spectroscopy (IR, Raman) for Functional Group Transformations in situ

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a vital tool for the characterization of this compound and for monitoring its chemical transformations in real-time. These techniques probe the vibrational modes of the molecule, providing information about the presence and environment of specific functional groups.

The IR and Raman spectra of this compound would be characterized by several key vibrational bands. The C=C stretching vibration of the ethylene (B1197577) backbone is a particularly diagnostic feature. For a cis-disubstituted alkene, this band is typically observed in the region of 1630-1660 cm⁻¹ in the IR spectrum and would also be Raman active. The C-S stretching vibrations, usually found in the 600-800 cm⁻¹ range, confirm the presence of the thioether linkages. The aromatic C-H and C=C stretching bands of the benzyl groups would also be prominent in the spectra.

The power of vibrational spectroscopy is particularly evident in its application to in situ reaction monitoring. For example, during the conversion of this compound to a dithiolene complex, changes in the vibrational spectrum can be followed over time. The disappearance of the characteristic C=C stretching band of the starting material and the emergence of new bands corresponding to the coordinated dithiolene ligand would provide direct evidence of the functional group transformation. This real-time analysis allows for the optimization of reaction conditions and the detection of any transient intermediates that may have distinct vibrational signatures.

Table 4: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Approximate Frequency (cm⁻¹) | Technique |

|---|---|---|

| Aromatic C-H Stretch | 3000-3100 | IR, Raman |

| Aliphatic C-H Stretch | 2850-3000 | IR, Raman |

| C=C Stretch (alkene) | 1630-1660 | IR, Raman |

| C=C Stretch (aromatic) | 1450-1600 | IR, Raman |

| C-S Stretch | 600-800 | IR, Raman |

Note: These are general ranges and specific values can vary.

Electronic Absorption and Emission Spectroscopy for Understanding Electronic Transitions

Electronic absorption (UV-Vis) and emission (fluorescence) spectroscopy provide valuable information about the electronic structure and excited-state properties of this compound. These techniques involve the interaction of the molecule with ultraviolet and visible light, leading to the promotion of electrons from lower to higher energy orbitals.

The UV-Vis absorption spectrum of this compound is expected to be dominated by electronic transitions associated with the aromatic benzyl groups and the sulfur-substituted ethylene chromophore. The phenyl rings will exhibit characteristic π → π* transitions, typically appearing as strong absorptions in the ultraviolet region (around 200-280 nm). The presence of the sulfur atoms, with their non-bonding lone pair electrons, introduces the possibility of n → σ* and n → π* transitions. The conjugation between the sulfur lone pairs and the ethylene π-system can lead to a red-shift (shift to longer wavelength) of the π → π* transition of the double bond compared to an unsubstituted alkene.

Studying the electronic spectra can provide insights into the extent of electronic communication between the different parts of the molecule. Changes in the absorption or emission spectra upon chemical modification, such as coordination to a metal center, can be used to probe the nature of the resulting metal-ligand interactions. For instance, the formation of a dithiolene complex would significantly alter the electronic structure, leading to the appearance of new, often intense, charge-transfer bands in the visible or near-infrared region of the spectrum. While this compound itself may not be strongly emissive, understanding its absorption characteristics is crucial for interpreting the photophysical properties of its derivatives and the materials synthesized from it.

Synthetic Utility As a Key Precursor and Building Block in Organic Synthesis

Synthesis of Advanced Organosulfur Heterocycles

The inherent reactivity of cis-1,2-bis-benzylthioethylene makes it an excellent precursor for the synthesis of various sulfur-containing heterocyclic systems. The presence of both a nucleophilic double bond and two sulfur atoms provides multiple reaction pathways for cyclization.

One notable application is in the synthesis of thiophene (B33073) derivatives. While direct cyclization reactions involving only this compound are not extensively documented, its structural motif is analogous to intermediates used in established thiophene syntheses. For instance, related 1,1-bis(alkylthio)-1-en-4-yne systems undergo DBU-induced isomerization followed by a 5-exo-dig sulfur cyclization to afford highly substituted thiophenes. nih.gov This suggests the potential for this compound to be functionalized and then subjected to similar cyclization strategies to access novel thiophene architectures.

Furthermore, the chemistry of ketene (B1206846) dithioacetals is rich with examples of their conversion into other heterocyclic systems such as 1,3-dithianes and 1,2-dithiolanes. organic-chemistry.orgnih.gov These heterocycles are themselves important synthetic intermediates and are often prepared from carbonyl compounds and dithiols. This compound offers an alternative entry point to such structures through manipulation of its double bond and thioether linkages. For example, cycloaddition reactions or reactions involving cleavage of the sulfur-benzyl bond followed by intramolecular cyclization could lead to the formation of these saturated sulfur heterocycles. youtube.com

Construction of Complex Polyfunctionalized Olefins

The carbon-carbon double bond in this compound serves as a scaffold for the introduction of various functional groups, enabling the construction of complex polyfunctionalized olefins. The electron-rich nature of the double bond, a consequence of the sulfur lone pair donation, makes it susceptible to attack by electrophiles.

Stereoselective synthesis is a key aspect of modern organic chemistry, and the cis-geometry of the starting material can be leveraged to control the stereochemistry of the final product. For example, addition reactions across the double bond can be influenced by the steric bulk of the benzylthio groups, leading to the formation of specific diastereomers. While specific examples for this compound are not abundant in readily available literature, the principles of stereoselective synthesis applied to similar alkenes are well-established. rsc.org

Moreover, the benzylthio groups can be modified or replaced, offering another avenue for functionalization. For instance, oxidation of the sulfur atoms to sulfoxides or sulfones would dramatically alter the reactivity of the double bond, making it more electrophilic and amenable to Michael additions. This strategy is commonly employed with related vinyl sulfones. researchgate.net Subsequent elimination or further transformation of the resulting adducts can lead to a wide range of polyfunctionalized olefins with defined stereochemistry.

Role in Cascade and Multi-Component Reactions

Cascade and multi-component reactions (MCRs) are powerful tools for the rapid assembly of complex molecules from simple precursors in a single operation. beilstein-journals.org The multiple reactive sites within this compound make it an attractive candidate for inclusion in such reaction sequences.

A hypothetical cascade reaction could be initiated by the reaction of an electrophile with the double bond of this compound. The resulting intermediate could then undergo a series of intramolecular transformations, potentially involving the benzylthio groups or other functionalities appended to the molecule, to generate complex polycyclic structures. Enzyme-initiated cascade reactions, which often proceed through highly reactive intermediates, represent another promising area where this compound could find application. longdom.org

In the context of MCRs, this compound could serve as a "linchpin" component, reacting with two or more other molecules to form a highly functionalized product that incorporates structural elements from all reactants. For example, its double bond could participate in a [3+2] cycloaddition with a 1,3-dipole, while the benzylthio groups could be involved in subsequent transformations within the same pot. youtube.com The development of novel MCRs incorporating this building block holds significant potential for the efficient synthesis of diverse molecular scaffolds. nih.govnih.gov

Precursor for Bioactive Molecule Scaffolds

The prevalence of sulfur-containing heterocycles in pharmaceuticals and other bioactive natural products underscores the importance of synthetic precursors like this compound. researchgate.netnih.gov Many biologically active compounds feature thiophene, thiazole, or other sulfur-containing rings as core structural motifs. derpharmachemica.comresearchgate.netccsenet.org

The ability to synthesize a variety of organosulfur heterocycles and polyfunctionalized olefins from this compound directly translates to its utility as a precursor for bioactive molecule scaffolds. By incorporating this building block into a synthetic strategy, medicinal chemists can access novel chemical space and generate libraries of compounds for biological screening.

For instance, the synthesis of substituted thiophenes derived from this precursor could lead to new analogues of known drugs or entirely new classes of therapeutic agents. Similarly, the polyfunctionalized olefins constructed using this compound as a starting point could serve as key intermediates in the total synthesis of complex natural products with interesting biological activities. The development of cascade and multi-component reactions involving this compound would further accelerate the discovery of new bioactive scaffolds by enabling the rapid and efficient generation of molecular diversity. rug.nlfigshare.com

Emerging Research Frontiers and Interdisciplinary Applications

Integration into Advanced Materials Science (Beyond Simple Polymers)

The integration of specific molecular scaffolds into advanced materials is a burgeoning field of research. For molecules like "cis-1,2-Bis-benzylthioethylene," which contains both a flexible thioether linkage and rigid benzyl (B1604629) groups, potential applications could be envisioned in the development of novel functional materials. The thioether groups could offer coordination sites for metal ions, paving the way for the creation of metal-organic frameworks (MOFs) or coordination polymers with unique electronic or catalytic properties. The benzyl groups could influence the material's processability and solubility in organic solvents. However, at present, there are no specific studies detailing the incorporation of "this compound" into such advanced materials.

Role in Supramolecular Chemistry and Host-Guest Interactions

Supramolecular chemistry focuses on the non-covalent interactions between molecules. The sulfur atoms in "this compound" possess lone pairs of electrons, which could potentially engage in various non-covalent interactions, such as hydrogen bonding with suitable donor molecules or coordination to metal centers. The aromatic benzyl rings could participate in π-π stacking interactions, which are crucial in the self-assembly of supramolecular architectures. In theory, the cis-conformation of the ethylene (B1197577) backbone could create a pre-organized binding pocket, making it a candidate for a host molecule in host-guest chemistry. Despite these theoretical possibilities, there is a lack of published research that specifically investigates the role of "this compound" in supramolecular chemistry or its utility in forming host-guest complexes.

Photoactive Systems and Molecular Switches Based on the Scaffold

The carbon-carbon double bond in "this compound" is a chromophore that can absorb ultraviolet light. This absorption of light could potentially lead to photoisomerization from the cis- to the trans-isomer, a process that is the basis for many molecular switches. Such a photoinduced change in geometry would alter the physical and chemical properties of the molecule, which could be harnessed in the development of photoactive systems. For example, if the two isomers have different binding affinities for a particular guest, the binding process could be controlled by light. While the stilbene (B7821643) scaffold (a core feature of this molecule) is well-known in the context of molecular switches, specific studies on the photoisomerization and potential switching behavior of "this compound" are not documented in the available literature.

Q & A

Q. How should researchers address gaps in cis-1,2-dichloroethylene carcinogenicity data for risk characterization?

- Methodological Answer : Apply read-across methodologies using structural analogs (e.g., trans-1,2-dichloroethylene) with robust carcinogenicity datasets. Weight-of-evidence approaches should integrate genotoxicity assays (Ames test, micronucleus) and epidemiological data from ATSDR profiles .

Tables for Key Parameters

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.